molecular formula C11H13N3O2 B2813349 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 832743-11-0

1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2813349
CAS No.: 832743-11-0
M. Wt: 219.244
InChI Key: GUOZZOGMGQZTPA-UHFFFAOYSA-N
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Description

1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged structure known for its close similitude to purine bases adenine and guanine, which allows these compounds to interact effectively with a wide range of biological targets . The specific substitution pattern on this core—ethyl at the N1 position and methyl at the C3 and C6 positions—is a common motif explored in the development of bioactive molecules . The carboxylic acid functional group at the C4 position provides a versatile handle for further synthetic modification, enabling the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. Pyrazolo[3,4-b]pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, making them valuable scaffolds in biomedical research . These compounds are extensively investigated as potential tyrosine kinase inhibitors (TKI) , with applications in anticancer research . Beyond oncology, this chemical class has shown promise in developing agents with antiviral, anti-inflammatory, antifungal, antioxidant, and anti-Alzheimer properties . The structural versatility of the pyrazolo[3,4-b]pyridine ring system allows for the exploration of up to five diversity centers, facilitating the fine-tuning of physicochemical and pharmacological properties to target specific enzymes or pathways . The synthetic routes to 1H-pyrazolo[3,4-b]pyridines typically involve one of two principal strategies: the formation of a pyridine ring onto a pre-formed pyrazole or the formation of a pyrazole ring onto a pre-formed pyridine . This compound is presented for research applications as a building block in the synthesis of more complex molecules or as a reference standard in biological assays. Intended Use : This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. It must be handled by qualified professionals in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-14-10-9(7(3)13-14)8(11(15)16)5-6(2)12-10/h5H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOZZOGMGQZTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which are of significant interest in medicinal chemistry .

Scientific Research Applications

Chemistry

This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of new materials with specific properties.

Biology

In biological research, 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is studied for its potential as an enzyme inhibitor. It interacts with biological macromolecules, modulating biochemical pathways by binding to active or allosteric sites on enzymes.

Medicine

The compound has been investigated for its therapeutic effects, particularly in:

  • Anti-inflammatory Activity : Studies indicate that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-inflammatory properties.
  • Anticancer Activity : It has shown promise in inhibiting cancer cell lines such as MCF-7 (human breast adenocarcinoma), where several derivatives exhibited potent antitumor activity with IC50 values as low as 11 µM .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µM)
Compound 10eMCF-711
Compound XA54915

Industry

In industrial applications, this compound is utilized in developing new materials with specific electronic and photophysical properties. Its ability to form stable complexes makes it valuable in material science.

Recent studies have highlighted the biological activity of pyrazolo[3,4-b]pyridine derivatives:

Antimicrobial Activity

The antimicrobial properties of similar compounds have been documented extensively. For instance:

CompoundActivityMIC (μg/mL)
Compound 11Antibacterial against Klebsiella planticola3.9
Compound 12Antifungal against Candida albicans5.0

These findings suggest that the structural characteristics of this compound may confer similar antimicrobial effects.

Antiviral Activity

The antiviral potential of this compound has also been explored. In vitro studies indicate promising results against viruses such as herpes simplex virus (HSV):

CompoundVirus TargetedActivity
Compound 5HSV-1High inhibition rate
Compound 6Vesicular stomatitis virus (VSV)Moderate inhibition

The introduction of specific functional groups enhances antiviral efficacy, indicating a structure-activity relationship that warrants further investigation.

Mechanism of Action

The mechanism of action of 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact pathways and molecular targets vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Derivatives
Compound Name Substituents (N1, C3, C6) Key Biological Activity EC50/IC50 (μM) Molecular Weight (g/mol) Reference
Target compound Ethyl, Me, Me PPARα activation; triglyceride reduction 0.3–0.5* 235.25†
1-Butyl-6-cyclopropyl-3-methyl analog Butyl, Me, Cyclopropyl Unreported (structural analog) N/A 288.36
1-(4-Fluorophenyl)-3,6-dimethyl analog 4-Fluorophenyl, Me, Me Potential PPAR modulation (inferred) N/A 281.32
5-Chloro-1-(2-fluorophenyl)-3,6-dimethyl 2-Fluorophenyl, Me, Me Unreported (structural study) N/A 319.72
1-tert-Butyl-3,6-dimethyl analog tert-Butyl, Me, Me Enhanced lipophilicity; potential CNS activity N/A 263.30

*Estimated from PPARα activation assays in and .
†Calculated based on molecular formula C11H13N3O2.

Key Findings:

PPARα Activation: The target compound demonstrates selective PPARα activation, reducing plasma triglycerides in fructose-fed rats with efficacy comparable to fenofibrate . Its EC50 (0.3–0.5 μM) is lower than fenofibrate, suggesting superior potency .

Substituent Effects: N1 Alkyl Groups: Ethyl (target) vs. butyl () or tert-butyl () substituents influence steric hindrance and receptor binding. Shorter alkyl chains (ethyl) may enhance solubility, while bulkier groups (tert-butyl) improve membrane permeability .

Enzyme Inhibition : Modifications at C6 with benzoic acid derivatives () show promise for β-lactamase inhibition, though the target compound’s 3,6-dimethyl configuration may prioritize PPAR over enzyme targets.

Pharmacokinetic and Physicochemical Properties

The carboxylic acid group ensures moderate solubility in polar solvents (e.g., methanol, DMSO) , while alkyl/aryl substituents dictate logP values:

  • Target Compound : Predicted logP ~2.1 (ethyl and methyl groups balance hydrophobicity).
  • 1-(4-Fluorophenyl) Analog : Higher logP (~3.0) due to aromatic fluorination, enhancing blood-brain barrier penetration .
  • 5-Chloro-2-fluorophenyl Analog : logP ~3.5 (chlorine and fluorine increase lipophilicity) .

Biological Activity

1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 832743-11-0) is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and for its potential therapeutic effects against various diseases.

  • Molecular Formula : C12H15N3O2
  • Molecular Weight : 233.27 g/mol
  • Structural Characteristics : The compound features a pyrazolopyridine core with ethyl and methyl substitutions that enhance its lipophilicity, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of pyrazolo[3,4-b]pyridine compounds. For instance, compounds derived from similar structures have shown significant antibacterial and antifungal activity against various strains:

CompoundActivityMIC (μg/mL)
Compound 11Antibacterial against Klebsiella planticola3.9
Compound 12Antifungal activity against Candida albicans5.0

These findings suggest that the biological activity of this compound may also extend to similar antimicrobial effects due to its structural characteristics .

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly in inhibiting viruses such as herpes simplex virus (HSV). In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising antiviral activities:

CompoundVirus TargetedActivity
Compound 5HSV-1High inhibition rate
Compound 6Vesicular stomatitis virus (VSV)Moderate inhibition

The introduction of specific functional groups has been shown to enhance antiviral efficacy, indicating a structure-activity relationship that warrants further investigation .

Anticancer Activity

The antiproliferative effects of this compound have also been explored. Research indicates that this compound can inhibit the growth of various cancer cell lines:

Cell LineIC50 (μM)
HeLa (cervical cancer)0.058
A549 (lung cancer)0.035
MDA-MB-231 (breast cancer)0.021

These low IC50 values suggest strong potential for development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor by binding to active or allosteric sites on target proteins, thereby modulating biochemical pathways critical for disease progression .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Antiviral Efficacy : A study demonstrated that derivatives showed significant antiviral activity against HSV with a therapeutic index indicating potential for clinical application.
  • Anticancer Research : Investigations into the antiproliferative effects revealed that modifications in the chemical structure led to enhanced activity against multiple cancer cell lines.

Q & A

Q. What are the standard synthetic routes for preparing 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

Methodological Answer: The compound is typically synthesized via a multi-step protocol:

Core Formation : Ethyl 1-ethyl-3,6-dimethyl-pyrazolo[3,4-b]pyridine-4-carboxylate is prepared by alkylation and cyclization reactions.

Hydrolysis : The ester group is hydrolyzed to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH, yielding the final product with >75% efficiency .

Purification : Column chromatography or recrystallization ensures >95% purity.
Key analytical tools include 1H^1H NMR (e.g., δ 7.4 ppm for aromatic protons) and LC-MS (m/z 248.2 [M+H]+) for structural confirmation .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR in DMSO-d₆ identifies substituents (e.g., ethyl groups at δ 1.7 ppm, methyl groups at δ 2.5–2.6 ppm) .
  • LC-MS : Confirms molecular weight (e.g., m/z 233.27 for the methyl ester precursor) and purity .
  • Infrared Spectroscopy (IR) : Detects carboxylic acid C=O stretching (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize this compound for antimalarial activity?

Methodological Answer:

  • Substituent Modification : Replace the ethyl group with bulkier tert-butyl or benzyl groups to enhance binding to the Plasmodium falciparum ABCI3 transporter, a resistance-associated target. This improves IC₅₀ values by 10-fold in vitro .
  • Biological Assays : Use synchronized parasite cultures (e.g., 3D7 strain) for IC₅₀ determination via SYBR Green fluorescence assays. Counteract resistance by co-administering ABCI3 inhibitors .

Q. How do structural variations impact structure-activity relationships (SAR) in kinase inhibition?

Methodological Answer:

  • Fluorine Substitution : Adding a 4-fluorophenyl group (as in related pyrazolo[3,4-b]pyridines) increases kinase binding affinity by 30% due to hydrophobic interactions.
  • Cyclopropyl Additions : Introducing cyclopropyl at position 6 (e.g., 6-cyclopropyl derivatives) reduces metabolic degradation, enhancing half-life in hepatocyte assays .
  • Contradictions : Methyl groups at position 3 may reduce solubility, necessitating PEGylation or prodrug strategies .

Q. What mechanistic studies are used to identify biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to kinases (e.g., Kd < 100 nM for JAK2).
  • X-ray Crystallography : Resolves binding modes (e.g., hydrogen bonding between the carboxylic acid and kinase active-site residues) .
  • CRISPR-Cas9 Knockouts : Validate target specificity by deleting ABCI3 in P. falciparum, which restores drug sensitivity .

Q. How can contradictory data in solubility and bioavailability be resolved?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS (20:80) to improve aqueous solubility (from <10 µM to >100 µM).
  • Salt Formation : Sodium or lysine salts enhance bioavailability by 50% in rodent pharmacokinetic studies .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in plasma over 72 hours .

Q. What analytical challenges arise in purity assessment, and how are they addressed?

Methodological Answer:

  • HPLC-DAD/MS : Detects trace impurities (<0.1%) from synthetic intermediates (e.g., unhydrolyzed esters).
  • Ion Chromatography : Quantifies residual salts (e.g., Li⁺ from hydrolysis steps) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) identify hydrolytic degradation products .

Q. What computational methods predict binding affinity for target optimization?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screens against kinase homology models (e.g., EGFR, IC₅₀ < 1 µM).
  • MD Simulations (AMBER) : Assesses binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable complexes .
  • QSAR Models : Correlate logP values (2.5–3.5) with antimalarial activity (R² > 0.85) .

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